molecular formula C7H4ClF3 B14057288 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene

Cat. No.: B14057288
M. Wt: 180.55 g/mol
InChI Key: ZUEKZAXGZLUFRZ-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the direct fluorination of chloromethylbenzene using fluorinating agents such as elemental fluorine or hydrogen fluoride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective substitution at the desired positions .

Industrial production methods may involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. These methods are optimized for high yield and purity, often utilizing advanced techniques such as gas-phase reactions and continuous flow reactors .

Chemical Reactions Analysis

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene exerts its effects is primarily through its interactions with biological molecules. The presence of electronegative fluorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:

Properties

Molecular Formula

C7H4ClF3

Molecular Weight

180.55 g/mol

IUPAC Name

1-chloro-2,3-difluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C7H4ClF3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2H,3H2

InChI Key

ZUEKZAXGZLUFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CF)F)F)Cl

Origin of Product

United States

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